molecular formula C15H16Cl2N2O B12482067 N-(3,4-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

N-(3,4-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Cat. No.: B12482067
M. Wt: 311.2 g/mol
InChI Key: GDOPUQCTURWFRZ-UHFFFAOYSA-N
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Description

[(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE is an organic compound that features a dichlorophenyl group and a pyridinyl group connected via a propylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves the following steps:

    Formation of the Dichlorophenylmethyl Intermediate: This step involves the chlorination of toluene to form 3,4-dichlorotoluene, followed by a Friedel-Crafts alkylation to introduce the methyl group.

    Coupling with Pyridin-2-yloxypropylamine: The intermediate is then reacted with 2-(pyridin-2-yloxy)propylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic properties.

    Biological Studies: It is used in research to understand its interaction with biological systems, including its binding affinity to various proteins.

Mechanism of Action

The mechanism of action of [(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE: Similar structure but with an ethyl linkage instead of propyl.

    [(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-3-YLOXY)PROPYL]AMINE: Similar structure but with a pyridin-3-yloxy group.

Uniqueness

[(3,4-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE is unique due to its specific substitution pattern, which can result in distinct biological and chemical properties

Properties

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C15H16Cl2N2O/c1-11(20-15-4-2-3-7-19-15)9-18-10-12-5-6-13(16)14(17)8-12/h2-8,11,18H,9-10H2,1H3

InChI Key

GDOPUQCTURWFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=N2

Origin of Product

United States

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